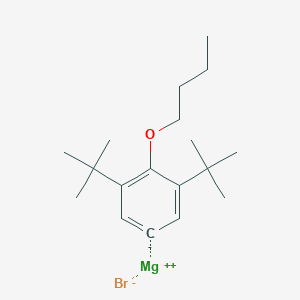

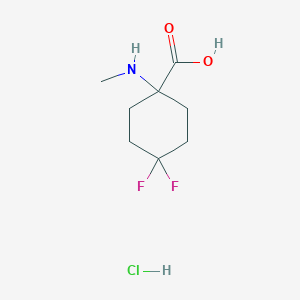

![molecular formula C6H5N3O B6295020 Pyrazolo[1,5-b]pyridazin-6-ol CAS No. 2411637-09-5](/img/structure/B6295020.png)

Pyrazolo[1,5-b]pyridazin-6-ol

Overview

Description

Pyrazolo[1,5-b]pyridazin-6-ol is a chemical compound that belongs to the class of nitrogen-containing heterocycles . These compounds are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in several studies . One method involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .Scientific Research Applications

Cyclin-Dependent Kinase Inhibition

Pyrazolo[1,5-b]pyridazin-6-ol derivatives have been identified as selective cyclin-dependent kinase inhibitors, potentially useful for treating solid tumors. Modification of the core structure provided potent inhibitors, demonstrating enzyme selectivity against various targets (Stevens et al., 2008).

Anti-Inflammatory and Ulcerogenicity Studies

New derivatives of this compound have shown promising anti-inflammatory activities, comparable to indomethacin, with minimal ulcerogenic effects. The study highlighted the influence of lipophilicity on biological response (El-Tombary, 2013).

Antileishmanial Activity

Novel derivatives of this compound have been evaluated for their in vitro antileishmanial activity, showing promising results against Leishmania amazonensis. The active compounds displayed higher selectivity and minimal cytotoxicity (Jacomini et al., 2016).

Phosphodiesterase 5 (PDE5) Inhibition

This compound derivatives have been synthesized and evaluated as inhibitors of phosphodiesterase 5 (PDE5), showing potential for the treatment of erectile dysfunction. These compounds demonstrated high potency and selectivity (Giovannoni et al., 2006).

Antimicrobial Activities

New pyrazolo[1,5-b]pyridazin derivatives have shown significant antimicrobial activities against Gram-negative, Gram-positive bacteria, and fungi, with some compounds having high efficacy (Akbas & Berber, 2005).

Synthetic and Medicinal Aspects

Pyrazolo[1,5-a]pyrimidine scaffold, a related compound, has broad medicinal properties like anticancer, anti-infectious, and anti-inflammatory, showcasing the structural diversity and potential drug-like candidates (Cherukupalli et al., 2017).

Safety and Hazards

The safety data sheet for a related compound, Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Pyrazolo[1,5-b]pyridazin-6-ol derivatives have been shown to exhibit a wide range of pharmacological activities . The primary target of these compounds is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

The compound interacts with its target, TRKs, by inhibiting the microtubule polymerization . This interaction results in the inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells .

Biochemical Pathways

The activation of TRKs triggers downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, this compound derivatives disrupt these pathways, leading to the inhibition of cell growth and induction of apoptosis .

Result of Action

The result of the compound’s action is the inhibition of cell growth and induction of apoptosis in cancer cells . For instance, one derivative exhibited anticancer activity against six tumor cell lines, including MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116 .

properties

IUPAC Name |

7H-pyrazolo[1,5-b]pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-6-2-1-5-3-4-7-9(5)8-6/h1-4H,(H,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPAAZQTSQHTOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NN2C1=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane](/img/structure/B6295008.png)

![Ethyl 6-bromo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6295016.png)

![[5-(Difluoromethyl)-2-pyridyl]methanamine oxalic acid](/img/structure/B6295037.png)

![6-Fluoro-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B6295039.png)